N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide
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Overview
Description
N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a complex organic compound that features a piperazine ring and a beta-carboline structure. This compound is of interest due to its potential pharmacological properties and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide typically involves multiple steps:
Formation of the Piperazine Derivative: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives with sulfonium salts.
Introduction of the Methoxyphenyl Group: This step involves the reaction of the piperazine derivative with 4-methoxyphenyl compounds under basic conditions.
Formation of the Beta-Carboline Structure: The beta-carboline structure is synthesized through cyclization reactions involving tryptamine derivatives.
Coupling of the Two Structures: The final step involves coupling the piperazine derivative with the beta-carboline structure under appropriate reaction conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and continuous flow reactors can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide undergoes various chemical reactions, including:
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its interaction with various biological targets.
Neuropharmacology: It is investigated for its effects on neurotransmitter systems and potential use in treating neurological disorders.
Biological Studies: The compound is used in studies to understand its mechanism of action and its effects on cellular processes.
Industrial Applications: It may be used in the development of new materials or as a precursor in chemical synthesis.
Mechanism of Action
The mechanism of action of N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes . For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the brain .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-(4-Methoxyphenyl)piperazin-1-yl)phenyl-1H-1,2,4-triazol-5(4H)-one
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Uniqueness
N-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is unique due to its combined piperazine and beta-carboline structures, which may confer distinct pharmacological properties compared to other similar compounds .
Properties
IUPAC Name |
N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5O3/c1-34-20-8-6-19(7-9-20)29-14-16-30(17-15-29)25(32)10-12-27-26(33)31-13-11-22-21-4-2-3-5-23(21)28-24(22)18-31/h2-9,28H,10-18H2,1H3,(H,27,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OORPALJYNXQOGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCNC(=O)N3CCC4=C(C3)NC5=CC=CC=C45 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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